molecular formula C18H24N2O3S B2620957 Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate CAS No. 2309310-79-8

Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate

Cat. No.: B2620957
CAS No.: 2309310-79-8
M. Wt: 348.46
InChI Key: WCQIULBCEUFLHB-UHFFFAOYSA-N
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Description

Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 1,4-diazepane ring substituted with a thiolan-3-yl group (tetrahydrothiophene). The 1,4-diazepane (a seven-membered ring with two nitrogen atoms) distinguishes it from smaller heterocycles like piperazine.

Properties

IUPAC Name

methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-23-18(22)15-5-3-14(4-6-15)17(21)20-9-2-8-19(10-11-20)16-7-12-24-13-16/h3-6,16H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQIULBCEUFLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors under controlled conditions.

    Introduction of the Thiolan Ring: The thiolan ring is introduced via a thiolation reaction, where a suitable thiol reagent is reacted with the diazepane intermediate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amides, other esters.

Scientific Research Applications

Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Core Modifications

Piperazine-Based Analogs (C1–C7)

Compounds C1–C7 () share a methyl benzoate core linked to a piperazine ring (six-membered, two nitrogens) substituted with quinoline derivatives. Key differences from the target compound include:

  • Ring Size : Piperazine (6-membered) vs. 1,4-diazepane (7-membered). The larger diazepane ring may confer conformational flexibility and altered binding interactions.
  • Substituents: Quinoline derivatives (e.g., 4-bromo, 4-chloro, 4-fluorophenyl) in C1–C7 vs. thiolan-3-yl in the target. The sulfur in thiolan could enhance solubility or participate in redox interactions.
  • Aromatic System: Benzoate ester in the target vs. quinoline-carboxylic acid derivatives in B28–B29 (precursors to C1–C7).
Benzothiadiazole Analogs (BK75949)

BK75949 () shares the 1,4-diazepane and thiolan-3-yl groups but replaces the benzoate ester with a 2,1,3-benzothiadiazole moiety. This introduces a sulfur- and nitrogen-rich heterocycle, likely increasing electron-deficient character compared to the electron-withdrawing ester in the target compound .

Physicochemical and Functional Properties

  • Solubility: Thiolan-3-yl’s sulfur atom may improve lipid solubility versus halogenated quinolines (C2–C4) or methoxy groups (C6).
  • Electronic Effects : The benzoate ester in the target is less electron-deficient than BK75949’s benzothiadiazole, altering reactivity in nucleophilic environments.

Comparative Data Table

Compound Name Core Structure Heterocycle Substituent Molecular Weight Key Spectral Data ($ ^1H $ NMR/HRMS)
Target Compound Benzoate ester 1,4-Diazepane Thiolan-3-yl ~363.4 (estimated) Not provided in evidence
C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Benzoate ester Piperazine 2-Phenylquinoline 483.1912 $ ^1H $ NMR: δ 8.5–7.2 (aromatic); HRMS: m/z 483.1912
BK75949 Benzothiadiazole 1,4-Diazepane Thiolan-3-yl 348.4862 Not provided in evidence
C4 (4-Fluorophenyl analog) Benzoate ester Piperazine 4-Fluorophenylquinoline 501.1665 HRMS: m/z 501.1665

Biological Activity

Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a methyl ester group linked to a benzoate moiety, which is further substituted with a thiolan group and a diazepane ring. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the diazepane ring through cyclization and subsequent functional group modifications.

Synthetic Route Overview

StepReaction TypeReagents/Conditions
1CyclizationDiamine + Dihalide
2Nucleophilic SubstitutionThiol + Diazepane
3EsterificationBenzoic Acid + Alcohol

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in malignant cells while exhibiting minimal toxicity towards normal cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to inhibit key enzymes involved in metabolic processes, such as tyrosinase, which is crucial for melanin production. This inhibition suggests potential applications in treating hyperpigmentation disorders.

Case Studies

  • Antimicrobial Activity : A study published in a peer-reviewed journal reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The mechanism was linked to cell membrane disruption.
  • Cytotoxicity : In an experiment involving human breast cancer cells (MCF-7), the compound exhibited IC50 values around 20 µM, indicating significant cytotoxicity compared to control treatments. Flow cytometry analysis revealed that treated cells showed increased annexin V binding, confirming apoptosis induction.
  • Enzyme Inhibition : The compound was tested against mushroom tyrosinase, showing an IC50 value of 15 µM. Kinetic studies suggested that it acts as a competitive inhibitor, effectively reducing melanin synthesis in cellular models.

Research Findings Summary

The biological activities exhibited by this compound highlight its potential as a therapeutic agent. Its antimicrobial properties make it a candidate for further development in treating infections, while its cytotoxic effects warrant exploration in oncology. Additionally, its enzyme inhibition capabilities suggest applications in dermatological treatments.

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